Cas no 2579-08-0 (Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-,1-acetate, (1S)-)

Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-,1-acetate, (1S)- structure
2579-08-0 structure
Product name:Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-,1-acetate, (1S)-
CAS No:2579-08-0
MF:C30H46O2
MW:438.685049533844
CID:239711
PubChem ID:45073695

Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-,1-acetate, (1S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-,1-acetate, (1S)-
    • 2-ACETOXY-6-[2-(3,4-DIACETOXY-PHENYL)-VINYL]-BENZOIC ACID ETHYL ESTER
    • Acetic acid 4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexy...
    • Cyclohexanol,4-methylene-3-[(2Z)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-y
    • Cyclohexa<wbr>
    • LogP
    • (1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate
    • 2579-08-0
    • SCHEMBL23510244
    • (S)-Acetic acid - 4-methylene-3-{2-[7R-methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyl ester
    • Inchi: InChI=1S/C30H46O2/c1-20(2)21(3)10-11-23(5)28-16-17-29-25(9-8-18-30(28,29)7)13-14-26-19-27(32-24(6)31)15-12-22(26)4/h10-11,13-14,20-21,23,27-29H,4,8-9,12,15-19H2,1-3,5-7H3/b11-10+,25-13+,26-14-/t21-,23+,27-,28+,29?,30+/m0/s1
    • InChI Key: GZYBASLBGWILGA-ZOHHPZCSSA-N
    • SMILES: CC([C@H](/C=C/[C@H]([C@H]1CCC2/C(/CCC[C@]12C)=C/C=C1/C[C@@H](OC(=O)C)CCC/1=C)C)C)C

Computed Properties

  • Exact Mass: 438.34998
  • Monoisotopic Mass: 438.349780706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 783
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 8

Experimental Properties

  • PSA: 26.3

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